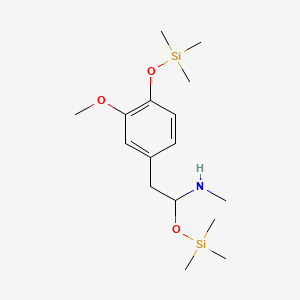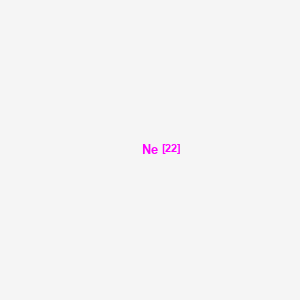
potassium trichlorocuprate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trichlorocuprate(1-) is an inorganic compound with the chemical formula Cl₃CuK. It is a coordination complex where a copper ion is coordinated by three chloride ions and a potassium ion. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: Potassium trichlorocuprate(1-) can be synthesized by reacting potassium chloride (KCl) with copper(II) chloride (CuCl₂) in a 1:1 molar ratio. The reaction typically involves dissolving both salts in a suitable solvent such as ethanol or methanol and then allowing the solution to evaporate, resulting in the formation of garnet-red crystals of potassium trichlorocuprate(1-) .
Industrial Production Methods: In an industrial setting, the compound can be produced by crystallizing it from a molten mixture of potassium chloride and copper(II) chloride. This method ensures the formation of high-purity crystals suitable for various applications .
化学反応の分析
Types of Reactions: Potassium trichlorocuprate(1-) undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common oxidizing agents used in reactions involving potassium trichlorocuprate(1-).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
科学的研究の応用
Potassium trichlorocuprate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including pigments and coatings.
作用機序
The mechanism by which potassium trichlorocuprate(1-) exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, the chloride ions can be substituted by other ligands, altering the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Potassium trichloridocuprate(II) (KCuCl₃): This compound is similar in structure but contains copper in the +2 oxidation state.
Potassium tetrachlorocuprate(II) (K₂CuCl₄): Another related compound with a different coordination environment around the copper ion.
Uniqueness: Potassium trichlorocuprate(1-) is unique due to its specific coordination geometry and the oxidation state of the copper ion. This gives it distinct chemical and physical properties compared to other copper chloride complexes .
特性
CAS番号 |
13877-25-3 |
|---|---|
分子式 |
Cl3CuK |
分子量 |
209.00 g/mol |
IUPAC名 |
potassium;trichlorocopper(1-) |
InChI |
InChI=1S/3ClH.Cu.K/h3*1H;;/q;;;+2;+1/p-3 |
InChIキー |
SZNHAWRQQIZIBK-UHFFFAOYSA-K |
SMILES |
Cl[Cu-](Cl)Cl.[K+] |
正規SMILES |
Cl[Cu-](Cl)Cl.[K+] |
同義語 |
potassium trichlorocuprate(1-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















